Serazapine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

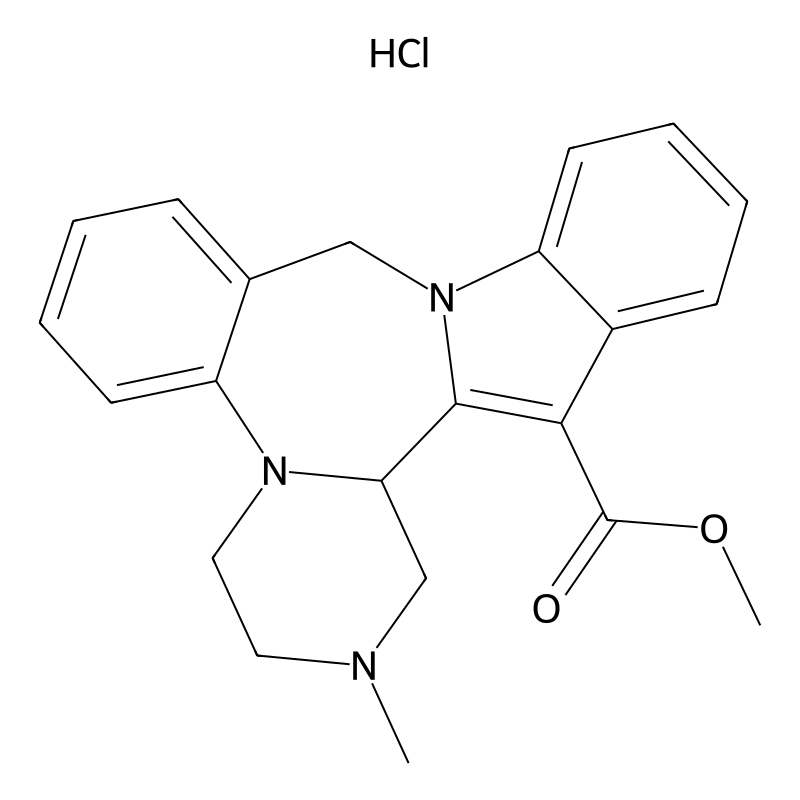

Serazapine hydrochloride is a chemical compound with the molecular formula C22H24ClN3O2. It is classified as an anxiolytic agent and is primarily recognized for its role as a selective antagonist of the 5-HT2 receptor. This compound has garnered attention in the field of psychopharmacology due to its potential therapeutic applications in treating anxiety disorders and other related conditions .

- Acid-Base Reactions: The presence of the hydrochloride form indicates that serazapine can engage in acid-base chemistry.

- Nucleophilic Substitution: The nitrogen atoms in the piperazine ring may participate in nucleophilic substitution reactions under certain conditions.

- Hydrolysis: The ester or amide bonds, if present, could undergo hydrolysis in aqueous environments.

Serazapine hydrochloride exhibits significant biological activity primarily as a 5-HT2 receptor antagonist. This mechanism is crucial for its anxiolytic effects, as it helps modulate serotonin levels in the brain, which can influence mood and anxiety levels. Preliminary studies have indicated that serazapine may also possess anticonflict properties, making it a candidate for further research into its efficacy against anxiety and stress-related disorders .

- Formation of the Piperazine Ring: This could involve cyclization reactions starting from appropriate precursors.

- Substitution Reactions: Introducing various functional groups at specific positions on the piperazine or phenyl rings.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of serazapine with hydrochloric acid to yield serazapine hydrochloride.

Specific synthetic routes would require access to proprietary pharmaceutical synthesis protocols.

Serazapine hydrochloride is primarily researched for its potential applications in treating anxiety disorders due to its action on serotonin receptors. Its unique mechanism as a selective 5-HT2 antagonist differentiates it from other anxiolytics, potentially offering new therapeutic avenues for patients who do not respond well to traditional treatments .

Interaction studies involving serazapine hydrochloride focus on its pharmacological effects when combined with other medications or substances. These studies are essential for understanding potential drug-drug interactions and side effects. Key areas of interest include:

- Synergistic Effects: Investigating how serazapine interacts with other anxiolytics or antidepressants.

- Adverse Reactions: Monitoring for any adverse effects when used alongside common medications prescribed for anxiety or depression.

- Pharmacokinetics: Understanding how serazapine's absorption, distribution, metabolism, and excretion may be affected by co-administered drugs.

Several compounds share structural similarities or pharmacological profiles with serazapine hydrochloride. Notable examples include:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mirtazapine | C17H19N3 | Noradrenergic and specific serotonergic antidepressant | Tetracyclic structure |

| Risperidone | C23H27ClN4O2 | Dopamine D2 receptor antagonist | Used primarily for schizophrenia |

| Trazodone | C19H22ClN5O3S | Serotonin antagonist and reuptake inhibitor | Commonly used for depression and insomnia |

Uniqueness of Serazapine Hydrochloride

Serazapine hydrochloride's uniqueness lies in its selective action on the 5-HT2 receptor compared to other compounds like mirtazapine and trazodone, which have broader mechanisms affecting multiple neurotransmitter systems. This specificity may lead to different therapeutic outcomes and side effect profiles, making it a valuable candidate for further exploration in treating anxiety-related disorders .